molecular formula C8H10BrFN2 B13054665 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine

Katalognummer: B13054665
Molekulargewicht: 233.08 g/mol
InChI-Schlüssel: DNFBZWKYGBWUSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2 and a molecular weight of 233.08 g/mol . This compound is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further attached to an ethane-1,2-diamine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluoroaniline with ethylene diamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromo and fluoro substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds such as:

The unique combination of bromo and fluoro substituents in this compound gives it distinct properties and applications compared to these similar compounds.

Eigenschaften

Molekularformel

C8H10BrFN2

Molekulargewicht

233.08 g/mol

IUPAC-Name

1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2

InChI-Schlüssel

DNFBZWKYGBWUSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)C(CN)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.